molecular formula C24H22N4O6S B2954018 N1-(3-nitrophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-24-5

N1-(3-nitrophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2954018
CAS No.: 898430-24-5
M. Wt: 494.52
InChI Key: VXEMWCVARGMDNG-UHFFFAOYSA-N
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Description

N1-(3-nitrophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a useful formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating potential applications in the synthesis of complex molecules including N1-(3-nitrophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (Mamedov et al., 2016).

Another study highlighted the ring-opening reactions of α-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, providing insights into the chemical behavior and potential for generating aldehydes and ketones from these structures (Hedley, 1992).

Pharmacological Applications

Tetrandrine and related bis-benzylisoquinoline alkaloids, which share structural features with the target compound, have been studied for their cardiovascular effects. These compounds have shown antihypertensive action in both clinical and animal studies, attributed primarily to their vasodilatory properties. They inhibit multiple Ca2+ entry pathways and possess potential anti-inflammatory and anti-fibrogenic actions, making them potentially useful in the treatment of various diseases (Kwan & Achike, 2002).

Material Science and Other Applications

The synthesis and characterization of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, which share a common structural motif with the target compound, demonstrate the potential of these chemical structures in material science. These complexes have been studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties, suggesting their applicability in various fields including antimicrobial studies (Chai et al., 2017).

Properties

IUPAC Name

N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-16-7-11-21(12-8-16)35(33,34)27-13-3-4-17-9-10-19(15-22(17)27)26-24(30)23(29)25-18-5-2-6-20(14-18)28(31)32/h2,5-12,14-15H,3-4,13H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEMWCVARGMDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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